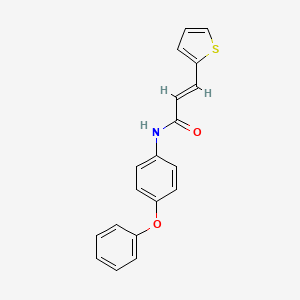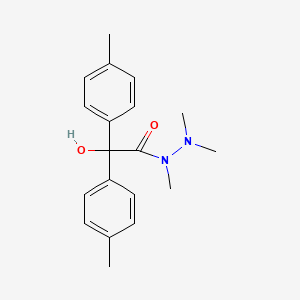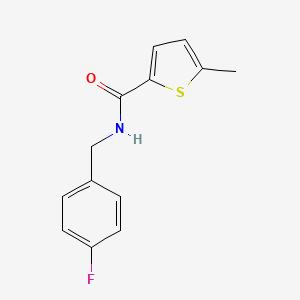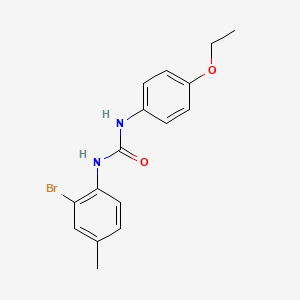![molecular formula C14H13F3N4O2 B5779633 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5779633.png)
3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide is a chemical compound that has gained attention for its potential applications in scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide involves the formation of a covalent bond with the active site of the enzyme. This covalent bond leads to the inactivation of the enzyme, which ultimately results in an increase in acetylcholine levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide have been studied in various in vitro and in vivo models. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in acetylcholine levels, which may have therapeutic implications for diseases such as Alzheimer's and Parkinson's. However, excessive inhibition of these enzymes can also lead to adverse effects such as muscle weakness, respiratory depression, and seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide is its ability to selectively inhibit acetylcholinesterase and butyrylcholinesterase. This selectivity can be useful in studying the role of these enzymes in various biological processes. However, the compound also has limitations such as its potential toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are several future directions for the study of 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide. One direction is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Another direction is the study of the compound's potential therapeutic applications in diseases such as Alzheimer's and Parkinson's. Additionally, the compound's potential toxicity and adverse effects need to be further studied to ensure safe usage in lab experiments.
Conclusion:
In conclusion, 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide is a chemical compound that has potential applications in scientific research. Its ability to selectively inhibit acetylcholinesterase and butyrylcholinesterase has garnered attention for its potential therapeutic implications in diseases such as Alzheimer's and Parkinson's. However, careful dosing and further studies on its potential toxicity and adverse effects are necessary to ensure safe usage in lab experiments.
Métodos De Síntesis
The synthesis of 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide involves the reaction of cyanoacetic acid hydrazide and 2-(trifluoromethyl)benzaldehyde in the presence of acetic acid and ethanol. The resulting product is a white solid that is purified through recrystallization. The purity of the compound is confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide has been studied for its potential applications in scientific research. One of the major areas of interest is its ability to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which may have therapeutic implications for diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(3E)-3-[(2-cyanoacetyl)hydrazinylidene]-N-[2-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c1-9(20-21-12(22)6-7-18)8-13(23)19-11-5-3-2-4-10(11)14(15,16)17/h2-5H,6,8H2,1H3,(H,19,23)(H,21,22)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSDPGDQYOCLGB-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC#N)CC(=O)NC1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC#N)/CC(=O)NC1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[2-(cyanoacetyl)hydrazinylidene]-N-[2-(trifluoromethyl)phenyl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5779557.png)
![2-[(2-methylbenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779567.png)
![4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5779569.png)
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol](/img/structure/B5779572.png)

![N-[2-(acetylamino)phenyl]-2-naphthamide](/img/structure/B5779597.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5779608.png)
![2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5779612.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5779618.png)


